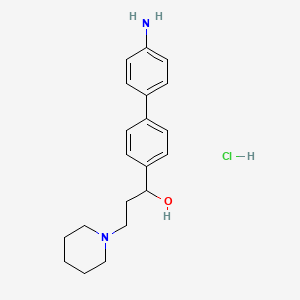

alpha-(4'-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride

CAS No.: 50910-32-2

Cat. No.: VC18692776

Molecular Formula: C20H27ClN2O

Molecular Weight: 346.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50910-32-2 |

|---|---|

| Molecular Formula | C20H27ClN2O |

| Molecular Weight | 346.9 g/mol |

| IUPAC Name | 1-[4-(4-aminophenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C20H26N2O.ClH/c21-19-10-8-17(9-11-19)16-4-6-18(7-5-16)20(23)12-15-22-13-2-1-3-14-22;/h4-11,20,23H,1-3,12-15,21H2;1H |

| Standard InChI Key | GUBUOLNFPAUHEP-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)N)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

alpha-(4'-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride belongs to the class of piperidine derivatives, featuring:

-

A 4'-amino-4-biphenylyl group (two phenyl rings linked at the para positions, with an amino substituent on one ring).

-

A piperidine ring (a six-membered amine heterocycle).

-

A propanol chain linking the biphenylyl and piperidine groups.

-

A hydrochloride salt counterion.

The IUPAC name is 1-phenyl-1-(4-(4-aminophenyl)phenyl)-3-(piperidin-1-yl)propan-1-ol hydrochloride.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 50910-32-2 | |

| Molecular Formula (Calculated) | C₂₆H₃₁ClN₂O | – |

| Molecular Weight (Calculated) | 423.0 g/mol | – |

| Physical State | Solid (assumed) |

Note: Exact molecular formula and weight are inferred from structural analogs due to gaps in reported data .

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis protocols for this compound are publicly documented, its structure suggests a multi-step approach involving:

-

Biphenyl Formation: Suzuki-Miyaura coupling to attach the 4-aminophenyl group to the biphenyl core.

-

Propanol Chain Introduction: Alkylation or Grignard reactions to link the biphenylyl group to the propanol backbone.

-

Piperidine Functionalization: Nucleophilic substitution to incorporate the piperidine ring .

-

Hydrochloride Salt Formation: Acidic workup with hydrochloric acid .

Structural Analogues and Comparative Analysis

Key analogues include:

-

alpha-(4'-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride (CAS 50910-26-4): Differs by a hydroxyl group instead of an amine .

-

alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride: Features methoxy substituents, altering electronic properties.

-

alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride (CAS 50910-35-5): Lacks the amino group, reducing polarity.

Physicochemical Properties

Thermal Stability

Analogous compounds exhibit high thermal stability, with boiling points exceeding 500°C and flash points near 290°C. These properties suggest similar robustness for the amino variant, though experimental data are lacking.

Solubility and Reactivity

-

Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrochloride salt and amine group.

-

Reactivity: The primary amine may participate in acylation or Schiff base formation, while the piperidine ring could undergo quaternization .

Research Gaps and Future Directions

Priority Areas for Study

-

Synthetic Optimization: Develop efficient routes with characterized yields.

-

In Vitro Screening: Evaluate binding affinity for neurological targets (e.g., NMDA, sigma-1 receptors).

-

ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume